YL-0919

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YL-0919, also known as Hypidone, is an investigational serotonergic antidepressant under development for the treatment of major depressive disorder . It acts as a serotonin reuptake inhibitor, 5-HT1A receptor partial agonist, and 5-HT6 receptor full agonist .

Synthesis Analysis

The synthesis of YL-0919 involves two stages. In the first stage, 1-benzyl-4-piperidone, trimethylsulfoxonium iodide, tetra (n-butyl)ammonium hydrogensulfate, and sodium hydroxide are mixed in toluene at 65°C. In the second stage, 2-hydroxypyridine is added and the reaction continues for 12 hours .

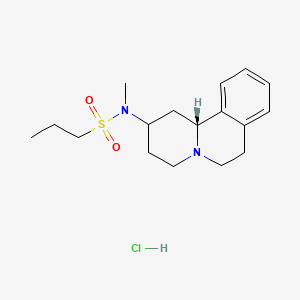

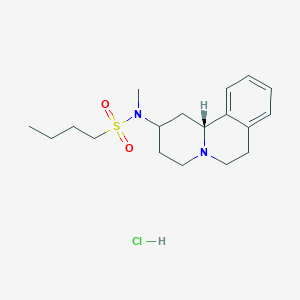

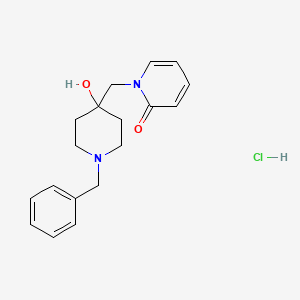

Molecular Structure Analysis

The molecular formula of YL-0919 is C18H22N2O2.ClH, and its molecular weight is 334.84 .

Chemical Reactions Analysis

YL-0919 has been identified as a novel dual 5-HT1A partial agonist and serotonin reuptake inhibitor . It has been shown to produce prominent antidepressant-like and anxiolytic-like effects in a chronic unpredictable stress (CUS) rat model .

Physical And Chemical Properties Analysis

YL-0919 is a powder that should be stored at -20°C . Its purity, as determined by HPLC, is 99.89%, and its structure is consistent with NMR .

科学研究应用

Anti-PTSD Effects

YL-0919 has been studied for its potential effects on Posttraumatic Stress Disorder (PTSD). It has been shown to significantly suppress contextual fear, enhanced anxiety, and cognitive dysfunction induced by the time-dependent sensitization (TDS) procedure in rats and by inescapable electric foot-shock in a mouse model of PTSD .

Neuroplasticity Enhancement

YL-0919 has been found to enhance neuroplasticity. It has been shown to reverse the decreased expression of the brain-derived neurotrophic factor (BDNF) and the synaptic proteins (synapsin1 and GluA1), and ameliorate the neuroplasticity disruption in the prefrontal cortex (PFC), including the dendritic complexity and spine density of pyramidal neurons .

Antidepressant Activity

YL-0919 has been identified as a novel dual 5-HT1A partial agonist and serotonin reuptake inhibitor, which has been shown to produce prominent antidepressant-like effects .

Anxiolytic Effects

In addition to its antidepressant activity, YL-0919 has also been found to exert notable anxiolytic-like effects .

Cognitive Enhancement

YL-0919 has been shown to have procognitive effects, potentially making it useful in the treatment of disorders characterized by cognitive dysfunction .

Serotonin Reuptake Inhibition

YL-0919 has been identified as a selective serotonin reuptake inhibitor (SSRI), which could make it useful in the treatment of various psychiatric disorders, including depression and anxiety disorders .

作用机制

Target of Action

YL0919, also known as Hypidone Hydrochloride, is a novel structural antidepressant candidate. It primarily targets the serotonin system, acting as a triple selective serotonin re-uptake inhibitor (SSRI), 5-HT1A partial agonist, and 5-HT6 agonist . These targets play crucial roles in mood regulation and the pathophysiology of depression.

Mode of Action

YL0919 interacts with its targets by inhibiting the reuptake of serotonin (5-HT), thereby increasing the availability of 5-HT in the synaptic cleft. This enhances serotonergic neurotransmission. Additionally, as a 5-HT1A partial agonist, YL0919 modulates the activity of 5-HT1A receptors, which are implicated in the pathophysiology of anxiety and depression .

Biochemical Pathways

The action of YL0919 affects several biochemical pathways. It has been found to reverse the brain-derived neurotrophic factor (BDNF)-mammalian target of rapamycin (mTOR) signaling and key synaptic proteins, such as post-synaptic density (PSD95), GluR1, and presynaptic protein synapsin1 . These pathways and proteins are crucial for synaptic plasticity, a process that is essential for learning and memory and is often impaired in depression.

Pharmacokinetics

It is known that yl0919 is administered orally , suggesting that it is likely well-absorbed in the gastrointestinal tract

Result of Action

The action of YL0919 leads to several molecular and cellular effects. It has been shown to increase the spontaneous discharges of medial prefrontal cortex (mPFC) neurons . It also enhances the dendritic complexity and increases the number of dendritic nodes, as well as the spine length and number of branch nodes in hippocampal pyramidal neurons . These changes may contribute to its antidepressant effects.

Action Environment

The efficacy and stability of YL0919 can be influenced by environmental factors such as stress. For instance, in animal models of chronic unpredictable stress (CUS), YL0919 has been shown to exert significant antidepressant-like effects . .

安全和危害

未来方向

属性

IUPAC Name |

1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXILSFMNCPZGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)

![N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide](/img/structure/B611815.png)

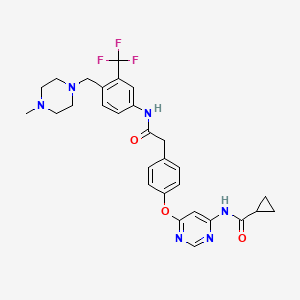

![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)

![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)